![molecular formula C13H21NO6 B2861176 1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate CAS No. 2055118-98-2](/img/structure/B2861176.png)
1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate
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Description
1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate, commonly known as Boc-aminodiol, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of azetidine and is widely used in the synthesis of various organic molecules.
Scientific Research Applications
Precursor for Foldamer Studies
This compound serves as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. It has been utilized to understand the extended conformations stabilized by intermolecular hydrogen bonding, contributing significantly to the field of foldamer chemistry (Abbas et al., 2009).
Intermediate in Synthesis of Biologically Active Compounds
It acts as an important intermediate in synthesizing various biologically active compounds, showcasing its versatility in medicinal chemistry. For instance, its role in the synthesis process of omisertinib (AZD9291), a medication used in cancer treatment, highlights its importance in developing therapeutic agents (Zhao et al., 2017).
Synthesis of Morpholine Derivatives
The compound has been transformed diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, serving as a substrate for synthesizing various morpholine derivatives. This process demonstrates its utility in generating compounds with potential applications in pharmaceuticals and materials science (D’hooghe et al., 2006).
Ring Expansion Research
It has been involved in regiospecific ring expansion studies, leading to the synthesis of beta-lactams and azetidines. Such research provides insights into reaction mechanisms and potential applications in synthesizing novel compounds with antibacterial properties (De Kimpe et al., 1996).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-7-6-13(14,10(16)19-5)8-9(15)18-4/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBKGCLOQLNBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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